3-methyl-N-(2-(methylthio)phenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE is a complex organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazole ring through cyclization reactions. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other thiazole derivatives, 3-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE is unique due to its specific structural features and functional groups. Similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
These compounds share the thiazole core but differ in their substituents and overall structure, leading to different properties and applications.
Properties
Molecular Formula |
C20H17N3OS2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-methyl-N-(2-methylsulfanylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H17N3OS2/c1-13-18(19(24)21-15-10-6-7-11-17(15)25-2)26-20-22-16(12-23(13)20)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,21,24) |
InChI Key |
LYCDMBOKRTUSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4SC |
Origin of Product |
United States |
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